molecular formula C12H16N2O2S B5846601 N'-(2-cyclopentylacetyl)thiophene-2-carbohydrazide

N'-(2-cyclopentylacetyl)thiophene-2-carbohydrazide

Cat. No.: B5846601
M. Wt: 252.33 g/mol
InChI Key: QFEJIYUJGBADSY-UHFFFAOYSA-N
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Description

N’-(2-cyclopentylacetyl)thiophene-2-carbohydrazide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyclopentylacetyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 2-cyclopentylacetyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like dichloromethane at low temperatures (0°C) to room temperature. The reaction mixture is stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar reaction conditions as described above, with optimization for scale-up processes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyclopentylacetyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(2-cyclopentylacetyl)thiophene-2-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological macromolecules, enhancing its therapeutic effects. It can also chelate metal ions, which is crucial for its biological activities . The exact pathways and molecular targets are still under investigation, but its ability to interact with DNA and proteins is well-documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-cyclopentylacetyl)thiophene-2-carbohydrazide is unique due to its specific cyclopentylacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiophene-2-carbohydrazide derivatives, potentially leading to unique interactions with biological targets and different pharmacological profiles.

Properties

IUPAC Name

N'-(2-cyclopentylacetyl)thiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-11(8-9-4-1-2-5-9)13-14-12(16)10-6-3-7-17-10/h3,6-7,9H,1-2,4-5,8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEJIYUJGBADSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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